Chaetoglobosin G
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Overview
Description
Chaetoglobosin G is a cytochalasan alkaloid found in Chaetomium globosum. It has a role as an antineoplastic agent and a Chaetomium metabolite. It is a cytochalasan alkaloid, a member of indoles and a macrocycle.
Scientific Research Applications
Immunomodulatory Properties
Chaetoglobosin G, along with other chaetoglobosins, has been studied for its immunomodulatory effects. For example, Chaetoglobosin F was found to have immunosuppressive properties on dendritic cells, impacting their maturation and function, which may be useful in controlling autoimmune and inflammatory diseases (Hua et al., 2013).
Antimycotic, Antiparasitic, and Antitumor Properties
This compound is part of a group of compounds known for a broad range of biological activities, including antitumor, antifungal, and antiparasitic effects. This diverse bioactivity profile highlights its potential in biomedicine and agriculture (Chen et al., 2020).
Anti-cancer Effects
Specifically, this compound has shown anti-proliferative effects on lung cancer cells. It has been observed to induce cell cycle arrest and autophagy in these cells through the EGFR/MEK/ERK signaling pathway, indicating a mechanism through which it exerts its anti-tumor role (Chen et al., 2020).
Cytotoxicity and Cell Cycle Arrest
Moreover, chaetoglobosins, including this compound, have been investigated for their cytotoxic activities against various cancer cell lines and their ability to induce cell cycle arrest and apoptosis. These properties make them significant candidates for anti-cancer drug development (Duan et al., 2021).
Phytotoxic and Antifungal Activities
Apart from their effects on human cells, chaetoglobosins also exhibit significant phytotoxic and antifungal activities. They have been shown to inhibit the growth of various plant pathogens, suggesting their potential application in agriculture as biopesticides (Li et al., 2014).
Properties
Molecular Formula |
C32H36N2O5 |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
(1R,7E,9S,11E,13R,14S,17R,18S)-14-hydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-7,11,15-triene-2,5,6,20-tetrone |
InChI |
InChI=1S/C32H36N2O5/c1-17-8-7-10-23-30(38)20(4)19(3)28-25(15-21-16-33-24-11-6-5-9-22(21)24)34-31(39)32(23,28)27(36)13-12-26(35)29(37)18(2)14-17/h5-7,9-11,14,16-17,23,25,28,30,33,38H,8,12-13,15H2,1-4H3,(H,34,39)/b10-7+,18-14+/t17-,23-,25-,28-,30+,32+/m0/s1 |
InChI Key |
COZBDBUQXIMMKP-RWFPWACCSA-N |
Isomeric SMILES |
C[C@H]\1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@@]2(C(=O)CCC(=O)C(=O)/C(=C1)/C)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)C)O |
SMILES |
CC1CC=CC2C(C(=C(C3C2(C(=O)CCC(=O)C(=O)C(=C1)C)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C)O |
Canonical SMILES |
CC1CC=CC2C(C(=C(C3C2(C(=O)CCC(=O)C(=O)C(=C1)C)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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